4-Butylphenylacetylene

Vue d'ensemble

Description

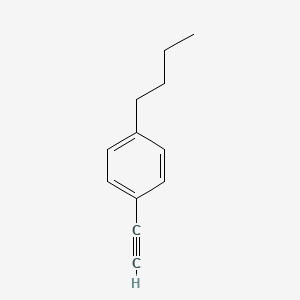

4-Butylphenylacetylene (CAS: 79887-09-5, molecular formula: C₁₂H₁₄), also known as 1-butyl-4-ethynylbenzene, is an organic compound characterized by a phenyl group substituted with a butyl chain and an acetylene moiety. This structure confers unique electronic and steric properties, making it valuable in materials science and catalysis. For instance, it has been utilized to functionalize platinum nanoparticles (PtNPs) to enhance electrocatalytic stability and activity .

Méthodes De Préparation

Base-Induced Elimination of Propargyl Alcohol Derivatives

Reaction Mechanism and Conditions

A widely documented method for synthesizing 4-butylphenylacetylene involves the base-mediated elimination of a propargyl alcohol precursor. The reaction exploits the lability of hydroxyl groups in propargyl alcohols under strongly basic conditions, facilitating dehydration to form the terminal alkyne. In a representative procedure, 4-(4-butylphenyl)-2-methylbut-3-yn-2-ol undergoes treatment with sodium hydroxide (44 g, 1.1 mol) in toluene (250 mL) at elevated temperatures. The base abstracts a β-hydrogen, inducing an E2 elimination mechanism that yields 1-butyl-4-ethynylbenzene and water as a byproduct:

$$ \text{C}{14}\text{H}{18}\text{O} \, (\text{propargyl alcohol}) \xrightarrow{\text{NaOH, toluene}} \text{C}{12}\text{H}{14} \, (\text{this compound}) + \text{H}_2\text{O} $$

Experimental Optimization

Key parameters influencing this reaction include:

- Base stoichiometry : A 20:1 molar ratio of NaOH to substrate ensures complete conversion, though excess base complicates purification.

- Solvent selection : Toluene’s high boiling point (110°C) permits reflux conditions, accelerating elimination without solvent degradation.

- Temperature profile : Prolonged heating (12–24 hours) at 80–110°C maximizes yield while minimizing side reactions like alkyne oligomerization.

Post-reaction workup typically involves aqueous washes to remove residual base, followed by drying (MgSO₄) and solvent evaporation. Column chromatography (hexanes/ethyl acetate) achieves >95% purity, though the method’s scalability is limited by the propargyl alcohol precursor’s synthetic accessibility.

Sonogashira Coupling and Deprotection

Palladium-Catalyzed Alkyne Synthesis

The Sonogashira cross-coupling reaction provides a modular route to this compound via carbon-carbon bond formation between an aryl halide and a protected terminal alkyne. In a optimized protocol, 1-bromo-4-butylbenzene (25.0 g, 117 mmol) reacts with trimethylsilylacetylene (16.5 mL, 117 mmol) in tetrahydrofuran (250 mL) using palladium(II) chloride bis(triphenylphosphine) (4.11 g, 5.86 mmol) and copper(I) iodide (1.12 g, 5.86 mmol) as catalysts. The reaction proceeds under nitrogen at room temperature for 24 hours, yielding a trimethylsilyl-protected intermediate:

$$ \text{BrC}6\text{H}4\text{C}4\text{H}9 + \text{HC}\equiv\text{CSiMe}3 \xrightarrow{\text{PdCl}2(\text{PPh}3)2, \text{CuI}} \text{C}6\text{H}4\text{C}4\text{H}9\text{-C}\equiv\text{C-SiMe}_3 $$

Deprotection and Isolation

The silicon-protected alkyne undergoes deprotection using potassium carbonate (2 equiv) in methanol, cleaving the trimethylsilyl group to furnish the terminal acetylene:

$$ \text{C}6\text{H}4\text{C}4\text{H}9\text{-C}\equiv\text{C-SiMe}3 \xrightarrow{\text{K}2\text{CO}3, \text{MeOH}} \text{C}6\text{H}4\text{C}4\text{H}9\text{-C}\equiv\text{CH} + \text{Me}3\text{SiOH} $$

Purification via column chromatography (hexanes/ethyl acetate, 10:1) affords this compound in moderate yields (50–65%), with catalyst cost and functional group tolerance being primary limitations.

Synthesis from 4-tert-Butylstyrene

Dehydrogenation Pathway

Sigma-Aldrich’s product documentation notes that 4-tert-butylphenylacetylene can be synthesized from 4-tert-butylstyrene, though mechanistic details are unspecified. A plausible route involves catalytic dehydrogenation using palladium or nickel catalysts under hydrogen-poor conditions, converting the styrene’s double bond into a triple bond:

$$ \text{C}6\text{H}4\text{C}(\text{CH}3)3\text{-CH}2\text{CH}2 \xrightarrow{\text{Pd/C, Δ}} \text{C}6\text{H}4\text{C}(\text{CH}3)3\text{-C}\equiv\text{CH} $$

Practical Considerations

While this method benefits from commercial styrene availability, challenges include:

- Selectivity : Over-dehydrogenation may produce graphitic carbon deposits.

- Catalyst poisoning : Sulfur-containing impurities in styrene feedstocks deactivate noble metal catalysts.

Industrial applicability remains unverified due to sparse experimental data in open literature.

Comparative Analysis of Synthetic Methods

Reaction Efficiency

The base elimination method offers superior yields but requires multistep synthesis of the propargyl alcohol precursor. Sonogashira coupling provides structural versatility but suffers from catalyst costs and moderate efficiency. The styrene route remains speculative without further optimization.

Industrial Applicability

For kilogram-scale production, the Sonogashira method’s reliance on palladium may be prohibitive ($30–50/g Pd). Base elimination, while efficient, demands custom precursor synthesis. Emerging methods like electrochemical alkyne synthesis could address these limitations but require validation.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Butylphenylacetylene undergoes various chemical reactions, including:

Oxidation: It can be oxidized to form corresponding ketones or carboxylic acids.

Reduction: Hydrogenation of the triple bond yields 4-butylphenylethane.

Substitution: Electrophilic substitution reactions can occur on the benzene ring, leading to various substituted derivatives.

Common Reagents and Conditions:

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

Reduction: Catalysts such as palladium on carbon (Pd/C) under hydrogen gas.

Substitution: Halogenation using bromine (Br2) or chlorination using chlorine (Cl2) in the presence of a Lewis acid catalyst.

Major Products Formed:

Oxidation: 4-Butylbenzophenone, 4-Butylbenzoic acid.

Reduction: 4-Butylphenylethane.

Substitution: 4-Butyl-2-bromophenylacetylene, 4-Butyl-2-chlorophenylacetylene.

Applications De Recherche Scientifique

Mechanism-Based Inactivation of Cytochrome P450 Enzymes

Covalent Modification of Cytochrome P450

4-Butylphenylacetylene serves as a potent mechanism-based inactivator for cytochrome P450 enzymes, specifically CYP2B1 and CYP2B4. Research has demonstrated that this compound modifies the active site of these enzymes through covalent binding, leading to their inactivation. The specific site of modification has been identified as Thr302 in CYP2B1, where a mass increase of 174 Da occurs due to the formation of a covalent adduct with the enzyme's apoprotein .

Case Study: Inactivation Mechanism

In a detailed study, the inactivation of CYP2B1 was shown to be highly efficient, with no contribution from heme destruction. The identification of modified peptides was achieved using mass spectrometry (MS), allowing researchers to pinpoint the exact residues affected by this compound . This ability to identify specific modification sites enhances our understanding of enzyme function and can inform drug design strategies.

Organic Synthesis

Synthesis of Complex Molecules

this compound is utilized in organic synthesis for constructing complex molecules through various coupling reactions. For example, it can be employed in the Sonogashira coupling reaction to synthesize compounds such as 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether . This application underscores its importance in developing new materials and pharmaceuticals.

| Reaction Type | Product |

|---|---|

| Sonogashira Coupling | 4,4′,5,5′-tetra(4-tert-butylphenylethynyl)dibenzo-24-crown-8-ether |

| Palladium-Catalyzed Coupling | 1-(4-tert-butylphenyl)-2-(4-tert-butyldimethylsiloxyphenyl)acetylene |

Materials Science

Conductive Polymers and Nanocomposites

Research indicates that compounds like this compound can enhance the electronic properties of polymers when incorporated into nanocomposites. The conjugated bonding interactions between the triple bond of this compound and metal nanoparticles have been shown to improve charge delocalization and conductivity . This property is particularly valuable for developing advanced materials for electronic devices.

Biological Applications

Potential Therapeutic Uses

The biological activity of derivatives synthesized from this compound has been explored in various studies. For instance, its derivatives have been investigated for their potential applications in drug delivery systems and as therapeutic agents due to their interaction with biological targets . The versatility of this compound makes it a candidate for further research in medicinal chemistry.

Mécanisme D'action

The mechanism by which 4-Butylphenylacetylene exerts its effects is primarily through its interaction with enzymes and proteins. For instance, it is a potent mechanism-based inactivator of cytochrome P450 2B4. The inactivation occurs in a NADPH- and time-dependent manner, where the compound forms a covalent bond with the enzyme, leading to steric hindrance and inhibition of enzyme activity . This interaction highlights its potential in modulating enzymatic pathways and its relevance in pharmacological research.

Comparaison Avec Des Composés Similaires

Comparison with Structurally Similar Compounds

Phenylacetylene Derivatives with Varying Alkyl Chains

The primary structural analogs of 4-butylphenylacetylene are phenylacetylene (PA) and 4-ethylphenylacetylene (EPA). These compounds share the acetylene functional group but differ in alkyl chain length attached to the phenyl ring, leading to distinct physicochemical and catalytic behaviors.

Table 1: Comparative Analysis of Phenylacetylene Derivatives

| Compound | Molecular Formula | Alkyl Chain Length | Catalytic Current Density (mA/cm²) | Stability (Cycles Retained) | Solubility in Organic Solvents |

|---|---|---|---|---|---|

| Phenylacetylene (PA) | C₈H₆ | None (Phenyl) | 12.3 ± 0.5 | 75% after 100 cycles | High |

| 4-Ethylphenylacetylene (EPA) | C₁₀H₁₀ | Ethyl (C₂) | 9.8 ± 0.4 | 85% after 100 cycles | Moderate |

| This compound (BPA) | C₁₂H₁₄ | Butyl (C₄) | 7.1 ± 0.3 | 95% after 100 cycles | Low |

Key Findings :

- Catalytic Activity : PA exhibits the highest electrocatalytic current density (12.3 mA/cm²) due to minimal steric hindrance, allowing efficient substrate access to catalytic sites. Increasing alkyl chain length (EPA, BPA) progressively reduces activity (9.8 and 7.1 mA/cm², respectively) due to restricted active-site accessibility .

- Stability : Conversely, BPA’s longer alkyl chain enhances steric stabilization of PtNPs, retaining 95% activity after 100 cycles, compared to 75% for PA. This trade-off highlights the balance between activity and durability in catalyst design .

- Solubility : PA’s high solubility in organic solvents like toluene diminishes with longer alkyl chains, impacting synthesis and application conditions .

Functional Group Variants

Compounds such as 4-butylbenzoic acid (C₁₁H₁₄O₂) and 4-butylphenylboronic acid (C₁₀H₁₅BO₂) share the 4-butylphenyl backbone but replace the acetylene group with carboxylic acid or boronic acid functionalities. These substitutions alter reactivity:

- 4-Butylbenzoic acid : Participates in hydrogen bonding and coordination chemistry, useful in polymer and metal-organic framework synthesis.

- 4-Butylphenylboronic acid : Employed in Suzuki-Miyaura cross-coupling reactions, contrasting with BPA’s role in electrocatalysis .

Structural and Electronic Considerations

The acetylene group in BPA enables π-backbonding with metal surfaces, critical for stabilizing PtNPs. However, its butyl chain introduces steric effects that modulate nanoparticle dispersion and aggregation resistance. Computational studies suggest that longer alkyl chains (e.g., butyl vs.

Activité Biologique

4-Butylphenylacetylene (tBPA) is a compound that has garnered attention in pharmacology and toxicology due to its significant biological activities, particularly its interactions with cytochrome P450 enzymes. This article explores the compound's mechanisms of action, biochemical pathways, and cellular effects, supported by relevant data tables and research findings.

- Chemical Formula : CH

- Molecular Weight : 174.24 g/mol

- CAS Number : 79887-09-5

Target Enzyme

The primary target of this compound is Cytochrome P450 2B4 (P450 2B4) . This enzyme plays a crucial role in the metabolism of various xenobiotics and endogenous compounds.

Mode of Action

This compound acts as a potent mechanism-based inactivator of P450 2B4, functioning in a NADPH- and time-dependent manner . The compound modifies the enzyme, leading to its inactivation, which can significantly alter the metabolism of drugs that are substrates for this enzyme .

Biochemical Pathways

The interaction of tBPA with P450 2B4 primarily affects the cytochrome P450 metabolic pathway , leading to:

- Inactivation of P450 2B4.

- Altered metabolism of drugs and other substrates.

This inactivation can result in decreased clearance of drugs, potentially leading to increased toxicity or therapeutic failure .

Cellular Effects

Research indicates that this compound influences various cellular processes:

- Cell Signaling : It modulates signaling pathways that affect gene expression and cellular metabolism.

- Gene Expression : Changes in gene expression patterns can occur depending on the concentration and type of cells exposed to tBPA.

Case Studies

- In Vitro Studies on Hepatic Enzymes :

- Toxicological Assessments :

Table 1: Summary of Biological Activities of this compound

Propriétés

IUPAC Name |

1-butyl-4-ethynylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H14/c1-3-5-6-12-9-7-11(4-2)8-10-12/h2,7-10H,3,5-6H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZVWWYEHVIRMJIE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C#C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40379404 | |

| Record name | 4-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.24 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

79887-09-5 | |

| Record name | 4-Butylphenylacetylene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40379404 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1-Butyl-4-ethynylbenzene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.